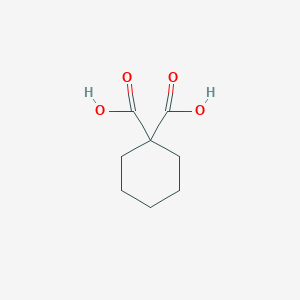

Cyclohexane-1,1-dicarboxylic acid

Descripción general

Descripción

Cyclohexane-1,1-dicarboxylic acid is an organic compound with the molecular formula C₈H₁₂O₄. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups attached to a cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohexane-1,1-dicarboxylic acid can be synthesized through the hydrogenation of phthalic acids in the presence of a rhodium catalyst. The reaction typically occurs in an aqueous solution at temperatures ranging from 60°C to 70°C and pressures below 3 atmospheres . This method yields high purity this compound with good efficiency.

Industrial Production Methods

In industrial settings, this compound is produced by hydrogenating phthalic acids using a rhodium catalyst. The process involves isolating and recycling a portion of the product stream to the reactor, which increases the reaction rate and reduces the catalyst-to-phthalic acid weight ratio .

Análisis De Reacciones Químicas

Oxidation Reactions

CHDA undergoes oxidation to form derivatives such as anhydrides or ketones. Common oxidizing agents include:

- Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) : Convert CHDA to cyclohexane-1,1-dicarboxylic anhydride under acidic conditions12.

- Oxygen (O₂) : Catalytic oxidation in the presence of transition metals yields cyclohexanone derivatives 2.

Example Reaction: Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | Cyclohexane-1,1-dicarboxylic anhydride | 85% | 2 |

| CrO₃ | Acetic acid, reflux | Cyclohexane-1,1-dicarboxylic anhydride | 78% | 2 |

Reduction Reactions

CHDA can be reduced to alcohols or hydrocarbons:

- Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) : Reduce carboxyl groups to cyclohexane-1,1-dimethanol 12.

- Catalytic hydrogenation (H₂/Pd or Rh) : Fully reduces the cyclohexane ring to a bicyclohexyl derivative , though this is less common23.

Mechanism:

Substitution Reactions

The carboxyl groups participate in nucleophilic substitutions:

- Amines : Form diamides (e.g., with ethylenediamine)1.

- Alcohols : Produce diesters (e.g., with methanol or ethanol)2.

Example: Table 2: Substitution Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Dimethyl cyclohexane-1,1-dicarboxylate | 92% | 3 |

| Ethylenediamine | DCC, RT | Cyclohexane-1,1-dicarboxamide | 75% | 1 |

Decarboxylation

CHDA undergoes decarboxylation under thermal or electrolytic conditions:

- Thermal decarboxylation : At 200–250°C, forms cyclohexaneacetic acid with loss of CO₂4.

- Electrolysis : Generates cyclohexene derivatives via radical intermediates4.

Mechanism:

Esterification and Salt Formation

- Esterification : Reacts with alcohols (e.g., ethanol) to form diethyl cyclohexane-1,1-dicarboxylate , a monomer for polyesters23.

- Salt formation : Neutralizes with bases (NaOH, KOH) to yield disodium cyclohexane-1,1-dicarboxylate 5.

Table 3: Esterification Conditions

| Alcohol | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux | Diethyl cyclohexane-1,1-dicarboxylate | 89% |

Biochemical Pathways

CHDA interacts with enzymes such as cytochrome P450 and alcohol dehydrogenase , influencing metabolic pathways16. It also modulates hormone levels and ovarian function in preclinical studies1.

Key Research Findings

- Hydrogenation Efficiency : Rhodium catalysts (5% Rh/C) achieve >90% conversion of phthalic acids to CHDA at 60–70°C and <3 atm H₂2.

- Recycling Impact : Returning 5–25% of the product stream to the reactor increases reaction rates by 40%2.

- Thermal Stability : CHDA decomposes above 250°C, forming CO₂ and cyclohexane derivatives4.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cyclohexane-1,1-dicarboxylic acid serves as an important building block in organic chemistry. It is utilized in the synthesis of various derivatives and complex molecules due to its two carboxylic acid functional groups, which can undergo various chemical transformations.

Key Reactions:

- Esterification: The carboxylic acids can be converted into esters, which are valuable intermediates in organic synthesis.

- Decarboxylation: Under certain conditions, this compound can lose carbon dioxide to form cyclohexene derivatives.

Material Science

In material science, this compound is used to produce polymers and copolymers. Its structure allows it to participate in polymerization reactions, contributing to the development of new materials with desirable properties.

Applications:

- Polymer Production: It is used in the synthesis of polyesters and other polymeric materials that exhibit enhanced thermal stability and mechanical properties.

- Additives: The compound can act as a plasticizer or modifier in various formulations to improve flexibility and durability.

Pharmacology and Drug Development

Research indicates that this compound has potential applications in drug discovery and development. Its derivatives have been studied for their biological activities.

Case Studies:

- A study demonstrated the use of cyclohexane dicarboxylic acids in the resolution of chiral compounds using diastereomeric salt formation, which is crucial for developing enantiomerically pure drugs .

- Research on its metabolites has shown effects on cellular differentiation processes, indicating potential roles in pharmacological applications .

Environmental Chemistry

The compound has been investigated for its environmental impact and potential as a biodegradable alternative to traditional plasticizers like phthalates. Studies suggest that its derivatives may have lower toxicity profiles compared to conventional compounds used in industrial applications.

Data Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Building block for esters | Key intermediate for various reactions |

| Material Science | Polymer production | Enhances thermal stability |

| Pharmacology | Drug development | Potential for enantiomeric resolution |

| Environmental Chemistry | Biodegradable plasticizers | Lower toxicity compared to phthalates |

Mecanismo De Acción

The mechanism of action of cyclohexane-1,1-dicarboxylic acid involves its interaction with various molecular targets. The compound can undergo decarboxylation, a process where it loses carbon dioxide to form a more stable product. This reaction is facilitated by the presence of a beta-keto group, which stabilizes the transition state and lowers the activation energy .

Comparación Con Compuestos Similares

Cyclohexane-1,1-dicarboxylic acid can be compared with other dicarboxylic acids such as:

- Cyclohexane-1,2-dicarboxylic acid

- Cyclohexane-1,3-dicarboxylic acid

- Cyclohexane-1,4-dicarboxylic acid

- Cyclopentane-1,1-dicarboxylic acid

- Cyclobutane-1,1-dicarboxylic acid

Uniqueness

This compound is unique due to the position of its carboxyl groups on the same carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other dicarboxylic acids, which have carboxyl groups on different carbon atoms .

Actividad Biológica

Cyclohexane-1,1-dicarboxylic acid (CHDA) is a dicarboxylic acid that has garnered attention for its biological activities, particularly in the context of its metabolites and derivatives. This article explores the biological effects, mechanisms of action, and relevant case studies associated with CHDA, drawing on diverse research findings.

- Molecular Formula : C8H12O4

- Molecular Weight : 172.18 g/mol

- IUPAC Name : this compound

- CAS Number : 499-00-1

Research indicates that CHDA and its derivatives may influence various biological pathways, particularly through interactions with metabolic receptors such as peroxisome proliferator-activated receptors (PPARs). One significant finding is that cyclohexane-1,2-dicarboxylic acid diisononyl ester (DINCH), a derivative of CHDA, acts as a PPARα agonist. This interaction promotes the differentiation of preadipocytes into mature adipocytes by influencing gene expression related to lipid metabolism .

Key Findings:

- Adipocyte Differentiation : In vitro studies have shown that MINCH (monoisononyl cyclohexane dicarboxylate), a metabolite of DINCH, significantly affects the differentiation of stromal vascular fraction (SVF) cells from adipose tissue. At concentrations of 50 µM and 100 µM, MINCH promotes lipid accumulation in SVF preadipocytes .

- GABAergic Activity : Cyclohexane carboxylic acid has been shown to enhance GABAergic inhibition in Purkinje cells, which may suggest potential neuroprotective effects .

Biological Effects

The biological effects of CHDA can be summarized as follows:

Case Studies

-

Adipocyte Differentiation Study :

- A study evaluated the effects of DINCH and its metabolites on rat primary SVF cells. Results indicated that while DINCH itself did not directly affect differentiation, MINCH significantly induced lipid accumulation and differentiation in SVF preadipocytes. The effect was reversible with PPARα antagonists, confirming the role of PPARα in this process .

-

Neurophysiological Impact :

- Research conducted on rats demonstrated that cyclohexane carboxylic acid decreased spontaneous spike activity in Purkinje cells without affecting complex spike frequency. This suggests a targeted action on specific neuronal pathways and highlights potential therapeutic implications for conditions involving GABAergic dysfunctions .

Propiedades

IUPAC Name |

cyclohexane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQADNCHXSEGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150139 | |

| Record name | Cyclohexane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-08-8 | |

| Record name | Cyclohexane-1,1-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-CYCLOHEXANEDICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANE-1,1-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4CNN75YH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.